molecular formula C7H12Br2O B14667572 3,5-Dibromoheptan-4-one CAS No. 36461-40-2

3,5-Dibromoheptan-4-one

Cat. No.: B14667572
CAS No.: 36461-40-2
M. Wt: 271.98 g/mol
InChI Key: LKHKPKMNSUQKIL-UHFFFAOYSA-N
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Description

3,5-Dibromoheptan-4-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the third and fifth carbon atoms of a heptane chain, with a ketone functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromoheptan-4-one typically involves the bromination of heptan-4-one. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptan-4-one is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Major Products Formed:

    Oxidation: Formation of dibromoheptanoic acids.

    Reduction: Formation of dibromoheptanols.

    Substitution: Formation of substituted heptanones depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromoheptan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of brominated analogs of biologically active molecules for studying their biological activity.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromoheptan-4-one involves its interaction with molecular targets through its bromine atoms and ketone group. The bromine atoms can participate in halogen bonding, while the

Properties

CAS No.

36461-40-2

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

3,5-dibromoheptan-4-one

InChI

InChI=1S/C7H12Br2O/c1-3-5(8)7(10)6(9)4-2/h5-6H,3-4H2,1-2H3

InChI Key

LKHKPKMNSUQKIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(CC)Br)Br

Origin of Product

United States

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